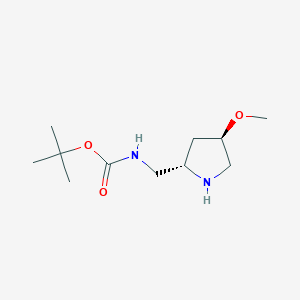

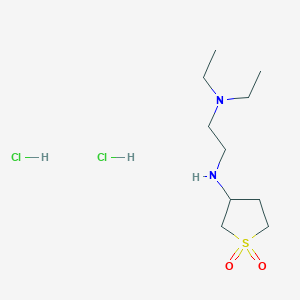

叔丁基(((2S,4R)-4-甲氧基吡咯烷-2-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds that are often used in organic synthesis as building blocks or intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of related compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, has been reported from L-cystine in a multi-step process with an overall yield of 54% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The carbamate itself is a functional group consisting of an amino group bonded to a carbonyl group, which is then linked to an alkyl or aryl group. The stereochemistry of the compound, as indicated by the (2S,4R) configuration, is crucial for its potential biological activity and its role as an intermediate in asymmetric syntheses .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, they can participate in C-H amination reactions catalyzed by dirhodium(II) to yield oxazolidinones, which can then be converted into monoprotected amino alcohols . They can also be involved in kinetic resolutions, as seen with tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, which afford differentially protected cispentacin derivatives . Furthermore, reactions with singlet oxygen can lead to the formation of 5-substituted pyrroles, which are valuable intermediates in the synthesis of natural products like prodigiosin .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group's reactivity is central to many of the transformations these compounds undergo, such as protonation at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds in various reactions is often enhanced by intramolecular hydrogen bonding and is affected by solvation . Additionally, photochemical reactions can lead to ring contractions, as seen with the conversion of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives .

科学研究应用

生物活性化合物合成

“叔丁基(((2S,4R)-4-甲氧基吡咯烷-2-基)甲基)氨基甲酸酯”是多种生物活性化合物的合成中间体。例如,它已被用于奥美替尼(AZD9291)的合成,这突出了它在制药工业中开发靶向癌症治疗方面的作用。该合成涉及酰化、亲核取代和还原等步骤,展示了该化合物在化学转化中的多功能性 (Zhao et al., 2017)。

在维生素合成中的作用

这种化合物在维生素的合成中也起着至关重要的作用,特别是生物素,这是一种对各种代谢过程至关重要的水溶性维生素。合成过程展示了该化合物在生产重要营养素中的应用,为营养和健康研究做出了贡献 (Qin et al., 2014)。

折叠体的先驱

在折叠体化学领域,“叔丁基(((2S,4R)-4-甲氧基吡咯烷-2-基)甲基)氨基甲酸酯”已被用作一类基于氮杂/α-二肽寡聚化的新型折叠体的先驱。该应用表明了它在研究仿生结构和材料中的重要性,这在开发新材料和理解生物过程中具有潜在的意义 (Abbas et al., 2009)。

稳定的氮甲碱叶立德前体

该化合物已被探索用于演化稳定的氮甲碱叶立德前体,提供了一种避免需要醛的叶立德生成替代方法。该应用在有机合成中尤为重要,其中叶立德用于各种反应,包括环加成和重排 (Alker et al., 1997)。

氧化过程调查

对涉及甲基叔丁基醚 (MTBE) 的氧化过程的研究已将“叔丁基(((2S,4R)-4-甲氧基吡咯烷-2-基)甲基)氨基甲酸酯”识别为副产物。这强调了它在环境科学中的相关性,特别是在关注有机污染物的降解途径和处理方法开发的研究中 (Stefan et al., 2000)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCQJAUQLJDJRV-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)